An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroquinoxaline-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroquinoxaline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroquinoxaline-2-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. As a derivative of quinoxaline, it serves as a crucial building block for the synthesis of a wide array of molecules with diverse biological activities. Quinoxaline derivatives are known to exhibit a range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2] Specifically, quinoxaline-2-carboxylic acid derivatives have been identified as promising inhibitors of enzymes like the Pim-1 kinase, which is implicated in cancer progression.[3]
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloroquinoxaline-2-carboxylic acid. Understanding these properties is paramount for its effective utilization in research and development, from designing synthetic routes and optimizing reaction conditions to formulating it for biological assays and predicting its behavior in physiological environments. This document is structured to provide not just data, but also the scientific context and experimental methodologies that underpin these critical parameters.
Molecular Structure and Identity
A molecule's identity and behavior are fundamentally dictated by its structure. 6-Chloroquinoxaline-2-carboxylic acid is characterized by a quinoxaline core, which is a bicyclic system composed of a benzene ring fused to a pyrazine ring. The key functional groups, a chlorine atom at position 6 and a carboxylic acid group at position 2, profoundly influence its electronic properties, reactivity, and biological interactions.
| Property | Value | Source |
| Chemical Formula | C₉H₅ClN₂O₂ | [4] |
| Molecular Weight | 208.60 g/mol | [4] |
| CAS Number | 29821-63-4 | [4] |
| IUPAC Name | 6-chloroquinoxaline-2-carboxylic acid |
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 6-Chloroquinoxaline-2-carboxylic acid. These values are essential for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) properties in drug development.
| Property | Value | Comments |
| Melting Point | Not explicitly found for this specific compound, but related quinoxaline carboxylic acids melt with decomposition in the range of 224-229 °C.[5] | High melting points are typical for rigid, planar aromatic structures with hydrogen bonding capabilities. |
| pKa | Predicted acidic pKa around 3.05-3.22.[5][6] | The electron-withdrawing nature of the quinoxaline ring and the chlorine atom increases the acidity of the carboxylic acid group compared to benzoic acid (pKa ~4.2). |
| Solubility | Sparingly soluble in water; Soluble in DMSO.[7] | The polar carboxylic acid group imparts some water solubility, but the larger, nonpolar aromatic core limits it. Good solubility in polar aprotic solvents like DMSO is expected. |
| Appearance | Typically a solid powder, ranging from light brown to dark brown in color.[5] |
In-depth Analysis of Key Properties
Acidity (pKa)
The acidity of the carboxylic acid group is a critical determinant of the molecule's charge state at a given pH. This, in turn, affects its solubility, membrane permeability, and interaction with biological targets. The predicted pKa of approximately 3.05-3.22 indicates that 6-Chloroquinoxaline-2-carboxylic acid is a moderately strong organic acid.[5][6] At physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated, existing as the carboxylate anion. This anionic form enhances water solubility but can hinder passive diffusion across lipid membranes.
The relatively low pKa can be attributed to the electron-withdrawing effects of the nitrogen atoms in the pyrazine ring and the chlorine atom on the benzene ring. These groups stabilize the conjugate base (carboxylate) through inductive and resonance effects, thereby increasing the acidity of the proton.
Solubility
As is common for many drug-like molecules, the solubility of 6-Chloroquinoxaline-2-carboxylic acid presents a balance between hydrophilic and lipophilic character. While sparingly soluble in water, it exhibits good solubility in dimethyl sulfoxide (DMSO).[7] This solubility profile is crucial for its handling in a laboratory setting, particularly for preparing stock solutions for biological screening. The introduction of a carboxylic acid group generally enhances the aqueous solubility of a compound.[8]
For in vivo applications, the pH-dependent solubility will be a key factor. In acidic environments, such as the stomach, where the pH is below the pKa, the compound will be in its less soluble, protonated form. In the more neutral to slightly alkaline environment of the intestines, it will be in its more soluble, deprotonated (anionic) form.
Experimental Protocols
To ensure the accurate and reproducible characterization of 6-Chloroquinoxaline-2-carboxylic acid, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical properties.
Protocol 1: Determination of pKa via Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of an acid.[9] It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 6-Chloroquinoxaline-2-carboxylic acid and dissolve it in a suitable co-solvent system if necessary (e.g., a mixture of water and a small amount of DMSO or ethanol to ensure initial dissolution). The final volume should be around 50 mL.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Begin adding a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL).
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The equivalence point is the point of steepest inflection. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.
Applications in Research and Drug Development
The physicochemical properties of 6-Chloroquinoxaline-2-carboxylic acid make it a valuable scaffold in drug discovery. Its ability to be readily functionalized at the carboxylic acid position allows for the creation of libraries of amides and esters for structure-activity relationship (SAR) studies. [3]The quinoxaline core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. [1] The acidic nature of the molecule is key to its potential role as a pharmacophore, enabling it to form crucial hydrogen bonds and ionic interactions with amino acid residues in the active sites of target proteins. Furthermore, understanding its solubility and pKa is essential for developing oral formulations and predicting its absorption in the gastrointestinal tract.
Conclusion
6-Chloroquinoxaline-2-carboxylic acid is a compound of significant interest due to its versatile chemical nature and its role as a precursor to pharmacologically active molecules. A thorough understanding of its physicochemical properties, including its molecular structure, acidity, and solubility, is fundamental to its successful application. The experimental protocols outlined in this guide provide a framework for the reliable characterization of this and similar compounds, ensuring data integrity and reproducibility in research and development endeavors. As the quest for novel therapeutics continues, a solid grasp of these foundational chemical principles remains an indispensable tool for the modern scientist.
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